Ammonium iron(III) sulfate

Descripción

Significance in Chemical Sciences Research

The relevance of ammonium (B1175870) iron(III) sulfate (B86663) in chemical research is extensive, owing to its distinct properties. It serves as a readily available and stable source of ferric ions (Fe³⁺), making it a valuable reagent in numerous laboratory settings. sigmaaldrich.com The compound is paramagnetic, acidic, and acts as a weak oxidizing agent, capable of being reduced to ferrous ammonium sulfate, also known as Mohr's salt. wikipedia.orgwikiwand.com Its applications span various domains of chemistry, including analytical procedures, synthesis, and materials science. In biochemical research, it is employed as a catalyst for generating free radicals and can be used as an iron source to restore activity in certain enzymes. sigmaaldrich.com

Historical Perspectives on Scholarly Investigations

Historically, ammonium iron(III) sulfate is recognized as an "alum." The term "alum" originally referred to potassium aluminum sulfate but was later extended to a whole class of isomorphous double sulfates. github.iowikipedia.org Early scholarly work often grouped iron-containing alums with other similar-tasting astringent sulfates, and for a period in the Middle Ages, a clear distinction between alum and iron sulfate (green vitriol) was not always made in alchemical texts. wikipedia.org A point of historical discussion has been the origin of the pale violet color of the crystals, with some researchers attributing it to impurities, while others maintain it is an intrinsic property of the compound itself. wikipedia.org

Scope and Research Focus of the Outline

This article provides a focused examination of this compound. The subsequent sections will detail its specific chemical and physical characteristics, including its crystalline structure. It will explore common methods for its synthesis, both on a laboratory and industrial scale. Finally, the article will investigate its diverse applications in scientific research, with a particular focus on its roles in analytical chemistry, various industrial processes, and as a precursor for the synthesis of advanced materials.

Structure

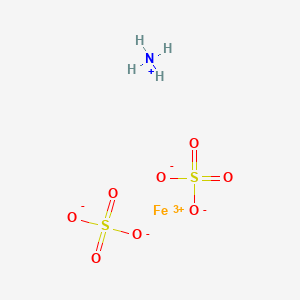

2D Structure

Propiedades

IUPAC Name |

azanium;iron(3+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGLLRJQCZROSE-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH4NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10138-04-2 | |

| Record name | Ammonium ferric sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, ammonium iron(3+) salt (2:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium iron bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC AMMONIUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUX2X1H1IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation Principles

Chemical Pathways for Ammonium (B1175870) Iron(III) Sulfate (B86663) Synthesis

The primary routes for synthesizing ammonium iron(III) sulfate hinge on creating a supersaturated solution of ammonium and iron(III) sulfates, from which the double salt can crystallize.

The most direct method for preparing this compound involves the crystallization from a combined solution of ferric sulfate and ammonium sulfate. wikipedia.org This technique relies on the lower solubility of the double salt compared to the individual sulfate salts under specific temperature conditions. The process typically involves dissolving stoichiometric amounts of ferric sulfate and ammonium sulfate in hot water. crystalls.info As the solution cools, or as the solvent is slowly evaporated, the solution becomes supersaturated, leading to the precipitation of pale lilac this compound crystals. crystalls.infosciencemadness.org The resulting crystals can then be separated from the mother liquor by filtration. sciencemadness.org

A common and practical pathway to this compound begins with a more readily available iron(II) salt, typically ferrous sulfate (FeSO₄). This approach necessitates an initial step to oxidize the iron(II) ions to iron(III) ions. wikipedia.org This oxidation is conducted in an acidic medium, usually with the addition of sulfuric acid, to prevent the premature hydrolysis and precipitation of iron(III) hydroxide (B78521). youtube.com

Two prevalent oxidizing agents are used for this purpose:

Nitric Acid: In one method, ferrous sulfate is reacted with nitric acid and sulfuric acid. The nitric acid oxidizes the Fe²⁺ to Fe³⁺, and is itself reduced to nitrogen monoxide. wikipedia.org The resulting ferric sulfate solution is then combined with an ammonium sulfate solution to synthesize the final product. wikipedia.orgsciencemadness.org

Oxidation Reaction: 6 FeSO₄ + 2 HNO₃ + 3 H₂SO₄ → 3 Fe₂(SO₄)₃ + 2 NO + 4 H₂O wikipedia.org

Hydrogen Peroxide: An alternative "greener" route uses hydrogen peroxide as the oxidant in the presence of sulfuric acid. youtube.com Ferrous sulfate is dissolved in water and acidified with sulfuric acid, after which hydrogen peroxide is added. The hydrogen peroxide oxidizes the iron(II) to iron(III) while being reduced to water. youtube.com This method avoids the evolution of toxic NOx gases.

Oxidation Reaction: 2 FeSO₄ + H₂O₂ + H₂SO₄ → Fe₂(SO₄)₃ + 2 H₂O

Once the oxidation to ferric sulfate is complete, the synthesis proceeds by adding a stoichiometric amount of ammonium sulfate and inducing crystallization. youtube.com

Table 1: Summary of Oxidative Preparation Routes

| Starting Iron Salt | Oxidizing Agent | Acid Medium | Key Reaction Products |

|---|---|---|---|

| Ferrous Sulfate (FeSO₄) | Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | Ferric Sulfate (Fe₂(SO₄)₃), Nitrogen Monoxide (NO) |

| Ferrous Sulfate (FeSO₄) | Hydrogen Peroxide (H₂O₂) | Sulfuric Acid (H₂SO₄) | Ferric Sulfate (Fe₂(SO₄)₃), Water (H₂O) |

Advanced Purification and Crystallization Strategies

Achieving high purity and yield requires careful control over the crystallization process and subsequent purification steps.

For applications requiring high-purity this compound, recrystallization is an effective purification strategy. sciencemadness.org This process involves dissolving the synthesized crystals in a minimum amount of hot distilled water. sciencemadness.org A small quantity of dilute sulfuric acid is often added to the water to maintain an acidic pH, which suppresses the hydrolysis of the Fe³⁺ ions. sciencemadness.orgchemicalbook.com The hot, saturated solution is then filtered to remove any insoluble impurities. Subsequently, the solution is allowed to cool slowly and without disturbance. This slow cooling promotes the formation of large, well-defined, and purer crystals, leaving impurities behind in the mother liquor. sciencemadness.org The purified crystals are then collected by filtration and dried. youtube.com

The yield and purity of the final product are highly dependent on several key reaction parameters.

pH and Acidity: Maintaining a low pH by adding sulfuric acid is critical throughout the synthesis. youtube.compharmaupdater.com The ferric ion (Fe³⁺) is prone to hydrolysis in aqueous solutions, which forms insoluble iron(III) hydroxide (Fe(OH)₃). The presence of excess acid shifts the equilibrium away from hydrolysis, keeping the ferric ions in solution and ensuring the selective crystallization of the desired iron alum. youtube.comchemicalbook.com

Temperature and Concentration: The solubility of this compound is highly dependent on temperature. sciencemadness.org To maximize yield, the solution is often concentrated by gentle heating to evaporate some of the water before cooling. youtube.com However, excessive heat must be avoided as the hydrated salt can melt in its own water of crystallization at temperatures around 39-41°C. wikipedia.orgsciencemadness.org Cooling the concentrated solution, sometimes in a refrigerator, reduces the solubility of the salt and promotes more complete crystallization, thereby increasing the final yield. sciencemadness.orgyoutube.com

Purity of Reactants: The purity of the starting materials directly impacts the purity and appearance of the final product. For instance, using older samples of ferrous sulfate that have partially oxidized in the air can result in a final product that is yellowish-brown instead of the characteristic pale violet. youtube.com

Stoichiometry: The molar ratio of the reactants is fundamental to achieving a high yield. Using a stoichiometric amount of ammonium sulfate relative to the ferric sulfate ensures that the double salt is the primary product that crystallizes from the solution. researchgate.net

Table 2: Influence of Reaction Parameters on Synthesis

| Parameter | Effect on Yield and Purity | Rationale |

|---|---|---|

| pH / Acidity | Increases purity and prevents yield loss. | Low pH (addition of H₂SO₄) prevents the hydrolysis of Fe³⁺ to insoluble Fe(OH)₃. youtube.comchemicalbook.com |

| Temperature | Controls crystallization. Cooling increases yield. | Solubility decreases significantly at lower temperatures, promoting precipitation. sciencemadness.org |

| Solution Concentration | Higher concentration at the point of crystallization increases yield. | Achieving supersaturation through evaporation is necessary for crystallization to begin. youtube.com |

| Reactant Purity | Higher purity reactants lead to a purer final product. | Impurities in starting materials can co-precipitate or affect crystal color and quality. youtube.com |

Crystallographic and Structural Chemistry Investigations

Single-Crystal X-ray Diffraction Analysis of Ammonium (B1175870) Iron(III) Sulfate (B86663) Hydrates

Ammonium iron(III) sulfate dodecahydrate, with the chemical formula NH₄Fe(SO₄)₂·12H₂O, is a double salt belonging to the alum class of compounds. wikipedia.org These compounds are characterized by the general formula AB(SO₄)₂ · 12H₂O. wikipedia.org The dodecahydrate form presents as weakly violet, octahedral crystals. wikipedia.org There has been some debate regarding the origin of the crystals' color, with some attributing it to impurities and others considering it an intrinsic property of the crystal. wikipedia.org

The crystal structure of the dodecahydrate has been determined to be cubic, belonging to the space group P a -3. crystallography.net The anhydrous form, NH₄Fe(SO₄)₂, is a colorless compound. guidechem.com The dodecahydrate crystals lose all water molecules at a temperature of 230°C. guidechem.com

| Parameter | Value |

|---|---|

| Chemical Formula | FeH₂₈NO₂₀S₂ crystallography.net |

| Crystal System | Cubic crystallography.net |

| Space Group | P a -3 crystallography.net |

| Unit Cell Dimension (a) | 12.293 Å crystallography.net |

| Unit Cell Volume | 1857.7 ų crystallography.net |

Trihydrate: The trihydrate of ferric ammonium sulfate, FeNH₄(SO₄)₂·3H₂O, crystallizes as monoclinic, mauve-colored prisms. iucr.org Its structure was determined using X-ray diffraction, revealing the space group to be P2₁/c. iucr.org In this structure, the iron atom is octahedrally coordinated to four sulfate oxygen atoms and two water oxygen atoms. iucr.org The third water molecule is integrated into the structure through hydrogen bonds. iucr.org The structure consists of infinite chains of alternating iron atoms and sulfate groups running parallel to the c-axis, with another distinct sulfate group forming a bridge between these chains. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | FeNH₄(SO₄)₂·3H₂O iucr.org |

| Crystal System | Monoclinic iucr.org |

| Space Group | P2₁/c iucr.org |

| Unit Cell Dimension (a) | 9.982 Å iucr.org |

| Unit Cell Dimension (b) | 10.156 Å iucr.org |

| Unit Cell Dimension (c) | 9.504 Å iucr.org |

| Beta Angle (β) | 94.95° iucr.org |

Jarosite Structures: Ammoniojarosite, with the formula (NH₄)Fe₃(SO₄)₂(OH)₆, is a member of the alunite (B1170652) supergroup. geoscienceworld.orgrruff.info Its atomic structure has been resolved using single-crystal X-ray diffraction. geoscienceworld.orgcambridge.org It crystallizes in the trigonal system with the space group R-3m. geoscienceworld.orgresearchgate.net The structure is composed of sheets of corner-sharing SO₄ tetrahedra and Fe-cation octahedra, oriented perpendicular to the c-axis. geoscienceworld.org The ammonium group is located in an icosahedron formed by oxygen and hydroxyl groups and exhibits two different orientations with equal probability. geoscienceworld.orgcambridge.orgresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | (NH₄)Fe₃(SO₄)₂(OH)₆ geoscienceworld.org |

| Crystal System | Trigonal researchgate.net |

| Space Group | R-3m geoscienceworld.orgresearchgate.net |

| Unit Cell Dimension (a) | 7.3177 Å geoscienceworld.orgcambridge.org |

| Unit Cell Dimension (c) | 17.534 Å geoscienceworld.orgcambridge.org |

Crystal Growth Dynamics and Morphological Control

The growth of crystals is a kinetic process driven by supersaturation. ethz.ch The rate of crystallization can be influenced by various factors, including temperature and the presence of seed crystals. For instance, in the precipitation of ammonium jarosite, the addition of seed crystals has been shown to significantly accelerate the rate of precipitation. mdpi.com

The growth of a crystal occurs on a layer-by-layer basis, with the relative growth rates of the different crystal faces determining the final shape of the crystal. ethz.ch The ability of a crystal surface to capture and integrate new growth units is dependent on the strength and number of interactions that can be formed between the surface and the growth unit. ethz.ch

Ionic impurities can have a significant impact on the crystallization kinetics and morphology of ammonium sulfate. Trivalent metal ions, such as Fe³⁺, are known to influence the nucleation of inorganic compounds like ammonium sulfate. uni-halle.de Fe³⁺ ions have been demonstrated to be effective suppressors of both the growth and dissolution rates of ammonium sulfate. rsc.org

The presence of Fe³⁺ impurities can increase the metastable zone width by up to 4.5 times at a concentration of 100 ppm, although this effect appears to plateau at higher concentrations. rsc.org This suppression of growth is not uniform across all crystal faces, leading to a change in the crystal's morphology. rsc.orgresearchgate.net With increasing concentrations of Fe³⁺, the crystal habit of ammonium sulfate changes from cubic to a needle-like shape. rsc.org At a concentration of 86.5 ppm, a complete stoppage of growth has been observed. rsc.orgresearchgate.net

Spectroscopic Characterization of Crystalline Phases

Spectroscopic techniques are valuable tools for the characterization of different crystalline phases of this compound and related compounds. Short-wave infrared and Fourier transform infrared (FTIR) spectroscopy have been effectively used to analyze samples from the ammoniojarosite–hydronium jarosite solid-solution series. geoscienceworld.orgcambridge.org The spectra of the end-members show significant differences, making these techniques useful for determining the ammonium content in jarosite group minerals. geoscienceworld.orgcambridge.org

The various vibrational modes present in the jarosite structure can be elucidated through its infrared spectra. researchgate.net Furthermore, techniques such as Mössbauer spectroscopy and neutron diffraction have been employed to study the magnetic and structural properties of anhydrous iron(III) sulfate. acs.org

Vibrational Spectroscopy (e.g., FTIR) for Structural Elucidation

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for elucidating the structure of this compound by probing the characteristic vibrational modes of its constituent polyatomic ions: the ammonium cation (NH₄⁺) and the sulfate anion (SO₄²⁻), as well as the coordinated water molecules. The crystal lattice environment influences the symmetry of these ions, leading to changes in their infrared spectra compared to their free-state, ideal symmetries.

The sulfate ion (SO₄²⁻), which has a tetrahedral (Td) symmetry in its free state, possesses four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate antisymmetric bend (ν₄). In the solid state, the interaction with the surrounding crystal lattice can lower this symmetry, causing the degenerate modes to split and the normally IR-inactive modes (ν₁ and ν₂) to become active. arizona.edu The most intense band in the sulfate spectrum, the ν₃ mode, typically appears around 1104 cm⁻¹. researchgate.net The symmetric stretching mode, ν₁, is expected around 980-986 cm⁻¹. researchgate.netnih.gov

Similarly, the ammonium ion (NH₄⁺), also of tetrahedral symmetry, exhibits characteristic vibrational frequencies. The NH₄⁺ bending vibration is a key diagnostic peak and is observed in the region of 1419-1450 cm⁻¹. nih.govlibretexts.org For instance, in NH₄-smectite, this bending vibration is centered at 1425 cm⁻¹ in a dry state. researchgate.net The presence of water of hydration in this compound dodecahydrate (NH₄Fe(SO₄)₂·12H₂O) also introduces strong vibrational bands, notably the H-O-H bending vibration around 1640 cm⁻¹ and broad O-H stretching bands at higher wavenumbers. nih.gov

By analyzing the specific frequencies and any splitting of these bands in the FTIR spectrum of this compound, researchers can deduce information about the site symmetry of the ions within the crystal lattice and the nature of the hydrogen bonding interactions between the ammonium ions, sulfate ions, and water molecules. researchgate.net Commercial specifications for this compound dodecahydrate often use FTIR to confirm the identity of the material, ensuring it conforms to the expected spectral profile. thermofisher.com

| Ion/Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Sulfate (SO₄²⁻) | ν₃ (Antisymmetric Stretch) | ~1104 | researchgate.net |

| ν₁ (Symmetric Stretch) | ~980-986 | researchgate.netnih.gov | |

| ν₄ (Antisymmetric Bend) | ~597 | researchgate.net | |

| ν₂ (Symmetric Bend) | ~466 | researchgate.net | |

| Ammonium (NH₄⁺) | Bending Vibration | ~1419-1450 | nih.govlibretexts.orgresearchgate.net |

| Water (H₂O) | Bending Vibration | ~1640 | nih.gov |

Electronic Spectroscopy (e.g., UV-Vis) for Optical Properties Related to Structure

Electronic spectroscopy, commonly utilizing Ultraviolet-Visible (UV-Vis) spectrophotometry, provides critical information on the optical properties of this compound, which are directly related to the electronic structure of the central iron(III) ion. The pale violet or light amethyst (B1175072) color of the compound in its solid, hydrated form is a result of electronic transitions involving the Fe³⁺ ion.

The Fe³⁺ ion has a d⁵ electronic configuration. In an octahedral coordination environment, such as the [Fe(H₂O)₆]³⁺ complex present in ferric alum, the d-d electronic transitions are spin-forbidden. illinois.edu According to the Laporte selection rule, d-d transitions are also parity-forbidden. libretexts.orgbpchalihacollege.org.in Consequently, these transitions are very weak and result in the characteristically pale colors of many Fe(III) complexes. libretexts.org

The more significant features in the UV-Vis spectrum of aqueous Fe(III) solutions are the intense bands that arise from ligand-to-metal charge transfer (LMCT) transitions. bpchalihacollege.org.innih.gov These transitions are selection-rule allowed and therefore have much higher molar absorptivity values (ε) than d-d transitions. libretexts.org In these transitions, an electron is excited from a molecular orbital that is primarily ligand in character (e.g., from the oxygen atoms of the water ligands) to a molecular orbital that is primarily metal in character (the d-orbitals of the Fe³⁺ ion). illinois.edu

| Species | Transition Type | Absorption Maximum (λₘₐₓ) | Reference |

| Fe³⁺(aq) | Charge Transfer | ~240 nm | researchgate.net |

| [Fe(OH)]²⁺(aq) | Charge Transfer | ~205 nm, ~300 nm | researchgate.net |

| Fe(III) in nitrate (B79036) solution | Charge Transfer | ~430 nm | rsc.org |

| Fe(III) in chloride solution | Charge Transfer | ~470 nm | rsc.org |

| [Fe(H₂O)₆]³⁺ | d-d transitions | Weak, in the visible region | illinois.edu |

Coordination Chemistry and Complexation Studies

Formation and Characterization of Iron(III) Coordination Complexes with Sulfate (B86663) Ligands

In aqueous solutions, the iron(III) ion exists as a hexaaquo complex, [Fe(H₂O)₆]³⁺, which imparts a pale violet color to its salts. scispace.comwikipedia.org This complex has an octahedral geometry. The interaction of this aquated ion with sulfate ligands leads to the formation of various iron(III) sulfate complexes. These are primarily substitution reactions where sulfate ions displace the coordinated water molecules.

The formation of these complexes is influenced by factors such as pH and the concentration of sulfate ions. To minimize the hydrolysis of the Fe³⁺ ion to species like [Fe(H₂O)₅(OH)]²⁺, studies on complex formation are often conducted in acidic solutions. researchgate.net

Research has identified the formation of several key iron(III)-sulfate species in solution. The primary complex formed is the monosulfatoiron(III) ion, [Fe(SO₄)]⁺. Further complexation can occur to form the disulfatoiron(III) ion, [Fe(SO₄)₂]⁻. The formation of these inner-sphere complexes, where the sulfate ligand is directly bonded to the iron center, is a significant aspect of the coordination chemistry of this system. wikipedia.org

The characterization of these complexes often involves spectrophotometric and potentiometric techniques. Equilibrium constants for the formation of these species have been determined, providing insight into the stability of these complexes in solution. researchgate.net

Investigations of Mixed-Ligand Iron(III) Complexes Involving Ammonium (B1175870) and Sulfate

The term "ammonium iron(III) sulfate" might imply the existence of mixed-ligand complexes where both ammonium (in the form of ammonia (B1221849), NH₃) and sulfate (SO₄²⁻) are directly coordinated to the central iron(III) ion. However, extensive studies indicate that this is not the primary mode of interaction in this compound.

In the solid state, this compound exists as a dodecahydrate, with the more descriptive formula NH₄Fe(H₂O)₆₂·6H₂O. wikipedia.org This formulation, supported by crystallographic data, reveals that the iron(III) ion is coordinated to six water molecules, forming the hexaaquoiron(III) cation, [Fe(H₂O)₆]³⁺. The ammonium ion, NH₄⁺, and the sulfate ions, SO₄²⁻, are present as counter-ions in the crystal lattice, held by electrostatic forces. The additional six water molecules are incorporated as water of crystallization within the lattice structure.

In aqueous solutions, the ammonium ion generally remains as a spectator ion, not directly participating in the primary coordination sphere of the iron(III) ion. While ammonia (NH₃) is known to form stable complexes with many transition metals, the acidic conditions typically required to prevent the hydrolysis of Fe³⁺ ions mean that the concentration of free ammonia is negligible. The ammonium ion itself does not have the lone pair of electrons necessary to act as a Lewis base and form a coordinate bond with the metal center. Therefore, investigations into the coordination chemistry of this compound predominantly focus on the interactions between the iron(III) ion and sulfate and hydroxide (B78521) ligands, with the ammonium ion playing a secondary role in balancing the charge.

Solution-Phase Complexation Equilibria and Speciation

The speciation of iron(III) in an aqueous solution of this compound is a complex interplay of hydrolysis and complexation with sulfate ions. The distribution of various iron(III) species is highly dependent on the pH and the total sulfate concentration. The key equilibria involved include the formation of hydroxo and sulfato complexes.

The formation of these complexes can be described by the following general equilibria and their corresponding stability constants:

Hydrolysis:

Fe³⁺ + H₂O ⇌ [Fe(OH)]²⁺ + H⁺

2Fe³⁺ + 2H₂O ⇌ [Fe₂(OH)₂]⁴⁺ + 2H⁺

Sulfate Complexation:

Fe³⁺ + SO₄²⁻ ⇌ [Fe(SO₄)]⁺

[Fe(SO₄)]⁺ + SO₄²⁻ ⇌ [Fe(SO₄)₂]⁻

Studies have determined the equilibrium constants for these reactions under specific conditions. For instance, at 25°C in a 3 M NaClO₄ medium, the following logarithmic stability constants (log β) have been reported for various species: researchgate.netwikipedia.org

| Species | Formation Reaction | log β |

| [Fe(OH)]²⁺ | Fe³⁺ + H₂O ⇌ [Fe(OH)]²⁺ + H⁺ | -3.01 |

| [Fe₂(OH)₂]⁴⁺ | 2Fe³⁺ + 2H₂O ⇌ [Fe₂(OH)₂]⁴⁺ + 2H⁺ | -3.09 |

| [Fe(SO₄)]⁺ | Fe³⁺ + SO₄²⁻ ⇌ [Fe(SO₄)]⁺ | 0.41 |

| [Fe₃(OH)₄(SO₄)]⁺ | 3Fe³⁺ + 4H₂O + SO₄²⁻ ⇌ [Fe₃(OH)₄(SO₄)]⁺ + 4H⁺ | -5.44 |

This interactive data table allows for sorting and filtering of the presented equilibrium constants.

These equilibrium constants are crucial for predicting the distribution of iron(III) species in solution. For example, at low pH and low sulfate concentrations, the dominant species will be the hexaaquoiron(III) ion, [Fe(H₂O)₆]³⁺. As the pH increases, hydrolysis becomes more significant, leading to the formation of [Fe(OH)]²⁺ and other polynuclear hydroxo complexes. Similarly, an increase in sulfate concentration will favor the formation of the sulfato complexes, [Fe(SO₄)]⁺ and [Fe(SO₄)₂]⁻.

The speciation of iron(III) in the presence of sulfate is a critical factor in various applications, from industrial processes to environmental systems, as the reactivity and bioavailability of iron are highly dependent on its chemical form.

Catalytic Applications in Chemical and Biochemical Reactions

Catalysis of Organic Synthesis Reactions

The catalytic prowess of ammonium (B1175870) iron(III) sulfate (B86663) extends to several important organic transformations, including esterification, condensation, and redox reactions. The iron(III) center is key to its function, facilitating reactions by activating substrates and enabling electron transfer.

Ammonium iron(III) sulfate has been identified as an effective catalyst in esterification reactions, such as the synthesis of isoamyl acetate (B1210297) from isoamyl alcohol and acetic acid. nih.gov This reaction is a classic example of Fischer esterification, where a carboxylic acid and an alcohol react to form an ester and water. ijisrt.comwikipedia.org While strong mineral acids like sulfuric acid are conventional catalysts, this compound offers a milder alternative. ijisrt.com The catalytic mechanism involves the Lewis acidic iron(III) ion coordinating to the carbonyl oxygen of the carboxylic acid. This coordination polarizes the carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. This facilitation of the key bond-forming step accelerates the reaction towards the ester product.

The general applicability of this compound in condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, is an area of ongoing interest in synthetic chemistry. chemscene.com

Table 1: Examples of Esterification Catalyzed by this compound

| Reactant 1 | Reactant 2 | Product | Catalyst |

| Acetic Acid | Isoamyl Alcohol | Isoamyl Acetate | This compound |

The iron(III) ion in this compound can act as an oxidizing agent, enabling its use in various redox transformations in synthetic organic chemistry. wikipedia.org A notable application is in oxidative cyclization reactions. nih.gov For instance, it can be used as a catalyst to synthesize 2-Amino-5-(5-nitro-2-thienyl)-1,3,4-thiadiazole from 5-nitrothiophene-2-carboxaldehyde (B54426) thiosemicarbazone. nih.gov In this transformation, the iron(III) likely accepts electrons from the substrate, facilitating the ring closure and the formation of the thiadiazole ring system. The iron(II) species formed can then be re-oxidized, allowing the catalyst to be used in substoichiometric amounts.

The ability of this compound to participate in electron transfer processes makes it a valuable reagent for a variety of oxidative transformations beyond cyclizations. wikipedia.org

Role in Biochemical Systems and Enzymatic Processes

In the realm of biochemistry, this compound plays a crucial role as a source of iron for studying various enzymatic processes and understanding iron metabolism. chemimpex.comsigmaaldrich.cn Its ability to catalyze the formation of free radicals and to reconstitute iron-dependent enzymes makes it an invaluable tool for researchers.

This compound is utilized in biochemical studies as a catalyst for the generation of free radicals. sigmaaldrich.cn The mechanism primarily involves the Fenton reaction, a process where iron ions catalyze the decomposition of hydrogen peroxide into highly reactive hydroxyl radicals. nih.gov The presence of a free coordination site on the iron ion is a stringent requirement for this catalytic activity. nih.govresearchgate.net Ferric iron (Fe³⁺) from this compound can be reduced to ferrous iron (Fe²⁺) by reducing agents present in the biological system. The ferrous iron then reacts with hydrogen peroxide to generate a hydroxyl radical and a hydroxide (B78521) ion, with the iron being oxidized back to its ferric state.

This controlled generation of free radicals is instrumental in studies of oxidative stress, lipid peroxidation, and the oxidation of various biomolecules, such as the oxidation of glycerol (B35011) to formaldehyde (B43269) by microsomes. sigmaaldrich.cnnih.gov

Table 2: The Fenton Reaction

| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Product 3 |

| Fe²⁺ | H₂O₂ | Fe³⁺ | HO• | OH⁻ |

Many enzymes, known as metalloenzymes, require a metal cofactor for their catalytic activity. When the metal ion is removed, the resulting protein, called an apoenzyme, is inactive. This compound serves as a readily available source of iron to reconstitute these apoenzymes and restore their function. sigmaaldrich.cn For example, it has been used to restore the enzymatic activity of soybean lipoxygenase 3, an iron-containing enzyme. sigmaaldrich.cn Similarly, studies on the reconstitution of iron-containing superoxide (B77818) dismutase from Bacteroides fragilis have utilized ferrous ammonium sulfate to reintroduce the iron cofactor and regain enzymatic activity. nih.gov

These reconstitution experiments are fundamental to understanding the role of iron in enzyme catalysis and are a cornerstone of iron metabolism studies. chemimpex.com By selectively removing and reintroducing iron, researchers can probe the structure and function of the active sites of iron-dependent enzymes.

This compound has been shown to influence the activity of certain oxidoreductase enzymes. A prominent example is its effect on xanthine (B1682287) oxidase, a key enzyme in purine (B94841) catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govmdpi.com Studies have demonstrated that exposure of cultured cells to ferric ammonium sulfate leads to an increase in both xanthine oxidase and total xanthine oxidoreductase activity. nih.govresearchgate.net Conversely, iron chelators inhibit this activity. nih.govresearchgate.net

This regulatory role of iron is significant, as xanthine oxidase is also a source of reactive oxygen species. mdpi.com The availability of iron, which can be supplied by compounds like this compound, can therefore directly impact the level of oxidative stress in tissues. nih.govresearchgate.net Research on lung tissue has shown that iron levels can regulate the expression and/or activity of xanthine oxidase. nih.govresearchgate.net

Table 3: Effect of Iron on Xanthine Oxidase Activity

| Condition | Effect on Xanthine Oxidase Activity | Reference |

| Exposure to Ferric Ammonium Sulfate | Increased activity in cultured cells | nih.govresearchgate.net |

| Iron-depleted diet | Reduced activity in rat lungs | nih.govresearchgate.net |

| Iron supplementation | Increased activity in rat lungs | nih.govresearchgate.net |

Analytical Chemistry Methodologies Utilizing Ammonium Iron Iii Sulfate

Titrimetric Applications and Volumetric Analysis

Ammonium (B1175870) iron(III) sulfate (B86663) plays a significant role in several titrimetric methods, primarily due to the redox and complex-forming capabilities of the ferric ion (Fe³⁺).

Indicator Systems in Redox and Complexometric Titrations (e.g., Volhard Titration)

One of the most prominent applications of ammonium iron(III) sulfate is as an indicator in the Volhard method for the determination of halides and silver. morphisto.deanalytics-shop.combyjus.com In this back-titration procedure, a known excess of a standard silver nitrate (B79036) solution is added to the sample containing halide ions (e.g., chloride). byjus.com The excess silver ions are then titrated with a standard solution of potassium thiocyanate (B1210189). byjus.comcanterbury.ac.nz

This compound serves as the indicator. morphisto.debyjus.com After all the silver ions have precipitated as silver thiocyanate, the first excess of thiocyanate ions reacts with the ferric ions (Fe³⁺) from the indicator to form a distinct, soluble red-colored complex, [Fe(SCN)]²⁺. byjus.comrsc.org The appearance of this red color signals the endpoint of the titration. morphisto.debyjus.com The titration is typically carried out in an acidic medium to prevent the precipitation of iron(III) hydroxide (B78521). byjus.com

Beyond the Volhard method, the Fe³⁺/Fe²⁺ redox couple is fundamental to various redox titrations. While ferrous ammonium sulfate is more commonly used as a reducing titrant, ferric ammonium sulfate can be involved in back-titration schemes. libretexts.org For instance, an excess of a reducing agent can be added to an analyte, and the unreacted portion is then titrated with a standard oxidizing agent, with the Fe³⁺ ion potentially participating in the endpoint detection system.

Spectrophotometric and Colorimetric Assay Development

The ability of the iron(III) ion to form colored complexes is extensively exploited in spectrophotometric and colorimetric methods for the quantification of various analytes.

Determination of Anions and Cations

This compound is a key reagent in the colorimetric determination of various ions. A classic example is the determination of thiocyanate ions, where the formation of the intensely red [Fe(SCN)]²⁺ complex is measured spectrophotometrically. rsc.org The intensity of the color, which is proportional to the concentration of the complex, allows for the quantitative analysis of either iron(III) or thiocyanate. rsc.org This reaction forms the basis for the determination of low concentrations of Fe³⁺(aq) in solution. rsc.org

Furthermore, this compound can be used indirectly in the determination of other anions and cations. For instance, methods have been developed for the spectrophotometric determination of ascorbic acid using iron(III) and p-carboxyphenylfluorone in a cationic surfactant micellar medium. sigmaaldrich.cn In some procedures, the iron(III) from ferric ammonium sulfate acts as a catalyst or a component of the color-forming reagent system. taylorandfrancis.com For example, it has been used in the determination of sulfite (B76179) (SO₃²⁻). taylorandfrancis.com The salicylate (B1505791) method for determining ammonium ions involves a reaction where ammonium reacts with hypochlorite (B82951) to form monochloramine, which then reacts with salicylate in the presence of sodium nitroprusside (containing iron) to form a colored compound. nih.gov

Applications in Standard Solutions Preparation

This compound is utilized in the preparation of standard solutions for various analytical purposes. pharmaupdater.com Its dodecahydrate form, NH₄Fe(SO₄)₂·12H₂O, is a stable, crystalline solid that can be weighed with high accuracy, making it a suitable primary standard in some contexts. wikipedia.org However, it is more commonly used to prepare standardized solutions for titrations and other quantitative analyses. pharmaguideline.com

The preparation of a standard ferric ammonium sulfate solution typically involves dissolving a accurately weighed amount of the salt in water and acidifying with sulfuric acid to prevent the hydrolysis of the Fe³⁺ ion and the formation of ferric hydroxide. pharmaupdater.compharmaguideline.com The concentration of the prepared solution is often verified through standardization against a primary standard. For example, a ferric ammonium sulfate solution can be standardized by reacting it with potassium iodide to liberate iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution. pharmaupdater.compharmaguideline.comnih.gov

These standardized solutions are crucial for a wide range of analytical procedures, including the standardization of thiocyanate solutions used in the Volhard method and as a reference standard in colorimetric assays. byjus.com

Advanced Analytical Techniques Involving Iron(III) Species

The iron(III) species from this compound is also integral to more advanced analytical methodologies. In biochemistry, it is employed as a catalyst for the generation of free radicals in certain studies. sigmaaldrich.cn Its ability to participate in redox reactions makes it a component in various electrochemical and biosensing applications.

Moreover, iron-containing compounds are used in modern analytical techniques for environmental and biological monitoring. For example, iron complexes are being investigated for their photocatalytic properties. acs.org While not a direct application of this compound in its bulk form, the fundamental chemistry of the iron(III) ion, for which this salt is a common source, is at the core of these developing technologies.

In the field of materials science, which often intersects with analytical chemistry, this compound can be a precursor for the synthesis of iron-based materials with specific catalytic or sensing properties. The controlled decomposition or reaction of the salt can lead to the formation of iron oxides or other compounds with high surface areas and reactive sites, suitable for advanced analytical applications.

Advanced Research Domains and Emerging Applications

Environmental Remediation Research: Coagulation and Flocculation Mechanisms

In the field of environmental science, ammonium (B1175870) iron(III) sulfate (B86663) is investigated for its role as a coagulant in water treatment processes. chemimpex.com Research focuses on its ability to remove impurities from water by destabilizing colloidal particles and inducing their aggregation. chemimpex.comwikipedia.org

Ammonium iron(III) sulfate, a type of iron alum, is utilized in wastewater treatment to clarify water by removing suspended impurities. chemimpex.comwikipedia.org When added to water, the Fe³⁺ ions from this compound hydrolyze to form insoluble aluminum hydroxide (B78521) precipitates. wikipedia.org These precipitates act as a coagulant, trapping suspended particles as they settle. wikipedia.org This process is effective for removing a variety of pollutants.

Research into iron-based coagulants, such as polyferric sulfate (PFS), which is closely related to this compound, demonstrates significant removal efficiencies for various contaminants. Studies have shown that these coagulants are effective in reducing turbidity, chemical oxygen demand (COD), and specific organic compounds measured by UV₂₅₄ absorbance. nih.gov For instance, modified iron coagulants have achieved turbidity removal to less than 0.7 NTU and UV₂₅₄ removal of over 96%. nih.gov In studies using ferrous sulfate, a related iron salt, removal of ammoniacal nitrogen (NH₃-N) and COD from rubber processing effluent reached up to 98.19% and 93.86%, respectively, under optimized conditions. researchgate.netnih.govmdpi.com

Table 1: Impurity Removal Efficiency using Iron-Based Coagulants

| Coagulant Type | Contaminant | Removal Efficiency | Source |

|---|---|---|---|

| Polyferric Phosphoric Sulfate (PFPS) | UV₂₅₄ | 96.3% | nih.gov |

| Ferrous Sulfate (FeSO₄·7H₂O) | Ammoniacal Nitrogen (NH₃-N) | 98.19% | mdpi.com |

| Ferrous Sulfate (FeSO₄·7H₂O) | Chemical Oxygen Demand (COD) | 93.86% | mdpi.com |

The effectiveness of coagulation is dependent on flocculation, the process where destabilized particles aggregate into larger flocs. mdpi.com Research into flocculation dynamics aims to optimize this process for maximum impurity removal. The flocculation process is typically analyzed in stages: an initial micro-flocculation stage, a growth stage, and a final steady or breakage stage. researchgate.net

Studies on modified iron-based coagulants provide insight into floc characteristics. For example, polyferric phosphoric sulfate (PFPS) has been shown to produce larger and stronger flocs compared to standard polyferric sulfate (PFS). nih.gov The median diameter (d₅₀) of flocs formed by PFPS was observed to be larger, indicating better aggregation. nih.gov Furthermore, these flocs demonstrated greater resistance to breakage under shear stress and better regrowth potential after being broken. nih.gov

Optimization of the process involves adjusting parameters such as coagulant dose, pH, temperature, and mixing speed. nih.govresearchgate.net For example, research on treating rubber processing effluent found that coagulant dosage and temperature were the most significant factors influencing the removal of NH₃-N and COD. mdpi.com Optimal conditions were identified as a coagulation time of 70 minutes, a temperature of 62°C, and a coagulant dose of 900 mg/L. mdpi.com

Agricultural Science Research: Micronutrient Delivery and Soil Chemistry

In agriculture, this compound is explored as a source of iron, an essential micronutrient for plants. chemimpex.com Iron is crucial for the synthesis of chlorophyll, and its deficiency leads to chlorosis, a yellowing of the leaves. wisc.edu

Iron is abundant in soil, but its availability to plants is often limited, especially in alkaline soils where it forms insoluble ferric oxides. nih.govincitecpivotfertilisers.com.au Plants primarily absorb iron in its ferrous (Fe²⁺) form. incitecpivotfertilisers.com.au Research investigates how different iron compounds and soil conditions affect the uptake and use of iron by plants.

The ammonium (NH₄⁺) component of the compound can play a role in iron homeostasis. dntb.gov.ua Studies have shown that ammonium nutrition can influence iron uptake and transport within the plant. dntb.gov.uanih.gov For instance, in some plants, ammonium-based nutrition has been linked to increased sensitivity to iron deficiency, suggesting complex interactions between nitrogen metabolism and iron utilization. dntb.gov.ua Conversely, other research indicates that ammonium nitrate (B79036) can alleviate iron deficiency symptoms by inducing the production of nitric oxide, which in turn promotes the activity of iron transporters and increases nitrogen accumulation. nih.gov The presence of ammonium sulfate in fertilizer formulations can enhance the greening process, acting as a booster for the iron's effect. thelawnforum.com

This compound and the related ferrous ammonium sulfate are used in strategies to correct iron deficiency in crops. chemimpex.comwisc.edu These compounds can be applied to the soil or directly to the leaves as a foliar spray. wisc.edu

Foliar applications are often preferred because they bypass potential issues of iron fixation in the soil. wisc.edu The limited contact with the soil reduces the chemical precipitation of iron as ferric hydroxide, and the slightly acidic nature of the sulfate solution can improve uptake through the leaves. wisc.edu Formulations may also include citric acid, which acts as a chelating agent, helping to keep the iron in a soluble, unprecipitated form within the aqueous solution, thus enhancing its availability to the plant. thelawnforum.com Soil applications are also practiced, particularly for turfgrass, though band applications are generally more effective than broadcasting. incitecpivotfertilisers.com.au

Materials Science Research: Synthesis of Iron-Based Functional Materials

This compound serves as a precursor or catalyst in the synthesis of various advanced materials. Its utility stems from being a reliable source of iron(III) ions.

One significant area of research is the synthesis of iron oxide nanoparticles, such as magnetite (Fe₃O₄). mdpi.comresearchgate.net These nanoparticles have applications in various fields due to their magnetic properties. A common synthesis method is co-precipitation, where ferrous and ferric salts are reacted in an alkaline solution. mdpi.comresearchgate.net Studies have detailed the synthesis of magnetite nanoparticles using a combination of ferric sulfate, ferrous sulfate, and ammonia (B1221849). researchgate.net The ratio of the iron salts and the reaction temperature are critical parameters that influence the phase and size of the resulting iron oxide crystals. researchgate.net

Beyond nanoparticles, this compound is used as a catalyst in organic synthesis. It has been employed to catalyze the one-pot, three-component condensation reaction to produce 1,4-dihydropyridines. sigmaaldrich.com It also finds use in biochemical research as a catalyst for the generation of free radicals. sigmaaldrich.com Furthermore, it is used in the synthesis of iron-based catalysts that advance various chemical reactions and processes. chemimpex.com

Precursor for Advanced Catalytic Materials

This compound serves as a valuable precursor in the synthesis of sophisticated catalytic materials due to its reliability as a source of iron ions.

Researchers have utilized this compound to develop catalysts for critical environmental and industrial processes. In one study, it was used to prepare an aniline-iron coordination polymer, which, after pyrolysis, yielded a nitrogen-doped carbon catalyst with trace iron (N-C-Fe-ethanol). electrochemsci.org This catalyst demonstrated significantly enhanced activity for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries. electrochemsci.org The synthesis involved dissolving this compound in a sulfuric acid solution with aniline, followed by polymerization. electrochemsci.org

The compound has also shown high activity as a catalyst in the hydropyrolysis of coal, a process for converting coal into liquid fuels. unt.edu Furthermore, it is employed to create catalysts for use in supercritical or subcritical reactive solvents, where it helps form metallic or metal compound nanoparticles on a support material. google.com These nanostructured catalysts are pivotal for a range of chemical reactions. google.com

The following table summarizes key research findings on the use of this compound as a catalyst precursor.

| Application Area | Catalyst Synthesized | Precursors Used | Key Finding |

| Energy Conversion | Nitrogen-doped carbon catalyst with trace iron (N-C-Fe-ethanol) | This compound, Aniline, Ammonium persulfate | The resulting catalyst showed high activity for the oxygen reduction reaction (ORR). electrochemsci.org |

| Fossil Fuel Processing | Iron-based catalyst | This compound | Demonstrated high activity for the catalytic hydropyrolysis of coal. unt.edu |

| General Catalysis | Metal/Metal Compound Nanoparticles on a support | This compound dodecahydrate | Effective precursor for forming catalyst nanoparticles in supercritical fluid reactions. google.com |

Investigations into Ferroelectric Properties and Dielectric Behavior

The study of ferroelectric and dielectric properties is crucial for developing new electronic components, sensors, and data storage devices. While research into the specific ferroelectric and dielectric characteristics of pure this compound is an emerging area, related iron-containing compounds and alums are subjects of investigation. The complex interplay of the ammonium cations, trivalent iron ions, and sulfate anions within the crystal lattice suggests the potential for interesting electrical behaviors under varying temperature and frequency conditions. Investigations typically focus on how the arrangement and movement of these ions contribute to properties like spontaneous polarization and dielectric constant, which are hallmarks of ferroelectric and dielectric materials, respectively.

Interdisciplinary Studies: Integration with Biological Systems and Nanomaterials

This compound is a key compound at the intersection of chemistry, biology, and nanotechnology, where it is used both as a reagent and as a precursor for functional nanomaterials.

Integration with Biological Systems

In the biological realm, the compound is frequently used in histological staining procedures and biochemical assays. For example, it is a component of Weigert's iron hematoxylin (B73222), a classic stain used to visualize cell nuclei in tissue sections for microscopic analysis. nih.gov In one study, this stain was used to examine collagenous matrices, demonstrating the compound's role in the characterization of complex biological systems. nih.gov

This compound also serves as a raw material in studies aimed at creating biocompatible materials. Research has been conducted on its use in preparing Fe-doped biochar from plants that accumulate iron. researchgate.net This "iron-enriched" biochar was found to have potential as a catalyst, offering a way to reuse metal-contaminated plants. researchgate.net

Integration with Nanomaterials

The synthesis of advanced nanomaterials is a significant area where this compound is employed. It serves as an iron source for creating various nanoparticles with applications in medicine and environmental science.

Key applications include:

Magnetic Nanoparticle Synthesis: It is used alongside ferrous ammonium sulfate to synthesize magnetic iron oxide (Fe₃O₄) nanoparticles via co-precipitation. nih.gov These nanoparticles can be loaded with drugs like gentamicin (B1671437) for targeted antibacterial applications. nih.gov

Iron Oxide Nanoparticle Production: The compound is a recognized precursor for producing hematite (B75146) nanoparticles in continuous flow reactors using supercritical water. researchgate.net

Hydrothermal Synthesis: Researchers have used ferric ammonium sulfate as a precursor in the hydrothermal decomposition of an Fe(III)-EDTA complex to synthesize single-phase iron carbonate (FeCO₃) microcrystals, which have applications in materials science. acs.org

Nanostructured Lipid Carriers: In food science and drug delivery, it has been used to prepare nanostructured lipid carriers for iron encapsulation, allowing for a triggered release of ferric ions by digestive enzymes. jst.go.jp

Modified Carbon Nanotubes: It has been used in solutions to deposit iron compounds onto carbon nanotubes, creating magnetic adsorbents for environmental remediation. researchgate.net

The table below highlights some of the interdisciplinary applications of this compound.

| Field | Application | Role of this compound | Specific Outcome |

| Biotechnology | Histological Staining | Component of Weigert's iron hematoxylin stain | Visualization of cell nuclei in collagen matrices. nih.gov |

| Environmental Science | Biochar Catalyst Preparation | Iron source for enriching plants before pyrolysis | Creation of a catalytically active biochar from metal-contaminated plants. researchgate.net |

| Nanomedicine | Targeted Drug Delivery | Precursor for Fe₃O₄ magnetic nanoparticles | Synthesis of gentamicin-loaded nanoparticles with antibacterial properties. nih.gov |

| Nanomaterials | Iron Carbonate Synthesis | Precursor in hydrothermal decomposition | Formation of highly crystalline FeCO₃ microcrystals. acs.org |

| Food/Pharma | Iron Encapsulation | Iron source for nanostructured lipid carriers | Development of a lipase-triggered iron release system. jst.go.jp |

| Environmental Remediation | Magnetic Adsorbent Creation | Precursor for modifying carbon nanotubes | Production of magnetic porous carbons for adsorbing pollutants. researchgate.net |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of materials. acs.orguni-bonn.de These methods solve approximations of the Schrödinger equation to determine the wavefunctions and energy levels of electrons within a compound. researchgate.net For a material like ammonium (B1175870) iron(III) sulfate (B86663), such calculations can predict properties like band structure, density of states, and the nature of chemical bonding between the ammonium, iron(III), and sulfate ions.

The electronic structure of complex materials containing transition metals like iron is often challenging to model due to electron correlation effects. uni-bonn.de Advanced methods such as DFT are employed to study systems with iron-sulfur clusters, providing insights into magnetic coupling and electronic states. uni-bonn.de In the context of ammonium iron(III) sulfate, the high-spin d5 configuration of the Fe(III) ion is a key feature, making it paramagnetic. wikipedia.org Quantum chemical calculations can quantify the magnetic moments and describe the electronic transitions responsible for the material's pale violet color. wikipedia.org While specific DFT studies dedicated solely to this compound are not widely documented, the methodology is well-established for its constituent ions and related iron-sulfur systems. acs.orguni-bonn.de

Molecular Dynamics Simulations of Solution and Crystalline States

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This approach relies on a "force field," which is a set of parameters that defines the potential energy of the system, including bonded and non-bonded interactions between particles. nih.govyoutube.com For this compound, MD simulations can model the behavior of the ions in both the solid crystalline state and when dissolved in an aqueous solution.

In the crystalline state, simulations can provide insights into lattice dynamics, phase transitions, and the stability of the hydrated structure. The dodecahydrate form, NH₄Fe(SO₄)₂·12H₂O, has a complex structure where water molecules play a crucial role in coordinating the ions. wikipedia.org

In aqueous solutions, MD simulations can explore the hydration shells around the Fe³⁺, NH₄⁺, and SO₄²⁻ ions and the dynamics of their interactions. researchgate.net Studies on aqueous Fe(III) show that it forms various hydrolysis products, and reactive MD simulations can model the proton transfer events and polymerization that occur. researchgate.net A significant challenge in performing accurate MD simulations of such systems is the development of reliable force field parameters, especially for the metal ion. nih.govbioexcel.eu Parameters for Fe(II) and iron-sulfur clusters have been developed for biological systems, often using quantum mechanics calculations to ensure accuracy, and similar approaches would be necessary for Fe(III) in this specific chemical environment. nih.govresearchgate.netnih.govnih.gov

Computational Modeling of Catalytic Mechanisms and Reaction Pathways

Computational modeling is crucial for understanding the mechanisms of chemical reactions, including decomposition pathways and catalytic cycles. While this compound is not primarily known as a catalyst, it is an important intermediate in certain chemical processes.

One notable example is the thermal decomposition of ammonium sulfate when catalyzed by ferric oxide. researchgate.net Studies have shown that this process involves the formation of this compound intermediates. The decomposition mechanism was investigated using thermogravimetric analysis combined with characterization techniques like X-ray diffraction and mass spectrometry. researchgate.net Computational models can complement such experimental data by calculating the energetics of different reaction steps and identifying transition states. Research indicates that the decomposition proceeds through distinct stages, with the formation of (NH₄)₃Fe(SO₄)₃ and subsequently NH₄Fe(SO₄)₂. researchgate.net The final products depend on the temperature and atmosphere, with α-Fe₂O₃ being the ultimate iron-containing solid product. researchgate.net

| Decomposition Stage | Temperature Range | Key Intermediates/Reactants | Gaseous Products Released | Final Solid Product |

|---|---|---|---|---|

| Stage 1 & 2 | 156-340°C | Ammonium Sulfate + Ferric Oxide | NH₃, H₂O | (NH₄)₃Fe(SO₄)₃ |

| Stage 3 | ~340-400°C | (NH₄)₃Fe(SO₄)₃ → NH₄Fe(SO₄)₂ | H₂O, NH₃, N₂, SO₂ | Fe₂(SO₄)₃ |

| Stage 4 | >400°C | NH₄Fe(SO₄)₂ / Fe₂(SO₄)₃ | O₂, SO₂ | α-Fe₂O₃ |

Theoretical Descriptions of Dielectric Properties and Phonon Interactions

The dielectric properties of this compound dodecahydrate (also known as AFeSD-alum) have been the subject of detailed theoretical studies, particularly its ferroelectric behavior at low temperatures. researchgate.netresearchgate.net The material exhibits a phase transition from a paraelectric state to a ferroelectric state below approximately 88 K. researchgate.net This behavior is linked to the ordering of the ammonium ions and the associated hydrogen bonds. researchgate.net

Theoretical descriptions employ sophisticated models to explain these properties. A modified two-sublattice pseudospin lattice coupled-mode model, which includes contributions from phonon anharmonicity, has been successfully used. researchgate.netresearchgate.netwiserpub.com This model Hamiltonian is analyzed using techniques like the statistical Green's function theory to derive expressions for key dielectric and ferroelectric parameters. researchgate.netresearchgate.net

Phonon interactions are a critical component of these models. Phonons are quantized modes of vibration in a crystal lattice, and their interactions (anharmonicity) and coupling to the electronic and spin systems fundamentally determine the material's thermal and dielectric response. researchgate.netaps.org In the case of AFeSD-alum, the model explicitly includes terms for phonon anharmonic interactions and pseudospin-phonon coupling to accurately describe the system's behavior. researchgate.netresearchgate.net

| Theoretical Component | Description | Properties Calculated |

|---|---|---|

| Two-Sublattice Pseudospin Model | Represents the two possible orientations of the NH₄⁺ ions in the crystal lattice, which act as electric dipoles. | Ferroelectric soft mode frequency, phase transition temperature. |

| Phonon Anharmonic Interactions | Accounts for interactions between lattice vibrations (phonons), which is crucial for describing thermal expansion and thermal conductivity. | Energy shift and width of phonon modes, thermal dependence of dielectric properties. |

| Pseudospin-Phonon Coupling | Describes the interaction between the orientation of the ammonium ions (pseudospins) and the lattice vibrations (phonons). | Dielectric permittivity, dielectric loss tangent. |

| Green's Function Theory | A mathematical technique used to solve the model Hamiltonian and calculate the system's response to an applied electric field. | Expressions for shift, linewidth, and dielectric constants. |

Future Research Directions and Unexplored Avenues

Innovations in Green Synthesis and Sustainable Production

The traditional synthesis of ammonium (B1175870) iron(III) sulfate (B86663) involves the crystallization from a solution of ferric sulfate and ammonium sulfate. wikipedia.org This process often begins with the oxidation of ferrous sulfate to ferric sulfate using nitric and sulfuric acids. wikipedia.org However, there is a growing emphasis on developing more environmentally friendly and sustainable production methods.

Innovations in this area focus on several key aspects:

Waste Valorization: Research has been conducted on producing ammonium iron(III) sulfate from waste solutions generated during industrial processes, such as the autoclave oxidation of pyrite (B73398) concentrate. researchgate.net These waste streams are often rich in ferric ions and sulfuric acid, providing a readily available source for the synthesis. researchgate.net

Process Optimization: Studies have focused on optimizing the precipitation process by adjusting parameters like reagent excess, temperature, and reaction time to maximize the yield and purity of the final product. researchgate.net For instance, using a 100% stoichiometric excess of ammonium sulfate at a temperature of 276 K for one hour has been identified as optimal in certain waste solution contexts. researchgate.net

Alternative Oxidation Methods: To avoid the use of strong acids like nitric acid, alternative oxidizing agents are being explored. Hydrogen peroxide, in the presence of a copper catalyst, has been shown to be effective in oxidizing Fe(II) to Fe(III) ions for the synthesis. researchgate.net

| Feature | Traditional Method | Green/Sustainable Method |

| Iron Source | Ferrous sulfate | Industrial waste solutions (e.g., from pyrite oxidation) researchgate.net |

| Oxidizing Agent | Nitric acid, Sulfuric acid wikipedia.org | Hydrogen peroxide researchgate.net |

| Ammonia (B1221849) Source | Conventionally produced ammonia | Green ammonia (from renewable energy) rmi.org |

| Environmental Impact | Higher energy consumption, use of strong acids | Lower energy consumption, utilization of waste streams, reduced use of harsh chemicals |

Development of Novel Catalytic Systems

This compound is recognized for its catalytic properties and is used in various organic synthesis reactions. sigmaaldrich.comsigmaaldrich.comchemimpex.com Future research is directed towards developing novel and more efficient catalytic systems based on this compound.

Key areas of development include:

Synthesis of Heterocycles: this compound has been utilized as a catalyst for the one-pot, three-component condensation reaction to synthesize 1,4-dihydropyridines. sigmaaldrich.com It also catalyzes the oxidative cyclization of thiosemicarbazones to produce 2-amino-5-substituted-1,3,4-thiadiazoles. sigmaaldrich.com

Esterification Reactions: It serves as a mild and efficient catalyst for the synthesis of esters, such as diethyl adipate (B1204190) and isoamyl acetate (B1210297). sigmaaldrich.comresearchgate.net

Supported Catalysts: To enhance reusability and ease of separation, researchers are investigating the immobilization of iron-based catalysts on solid supports. For example, silica-supported sodium hydrogen sulfate has shown promise as a heterogeneous catalyst for esterification reactions, suggesting a potential avenue for supported this compound systems. researchgate.net

Nanocatalysts: The synthesis of iron-based nanoparticles and their application as catalysts is a rapidly growing field. For instance, magnetite (Fe₃O₄) nanoparticles have been synthesized and used in various catalytic applications. mdpi.com The principles from these studies could be applied to develop highly active and selective nanocatalysts derived from or incorporating this compound.

| Reaction Type | Specific Synthesis | Reference |

| Condensation Reaction | 1,4-dihydropyridines | sigmaaldrich.com |

| Oxidative Cyclization | 2-Amino-5-(5-nitro-2-thienyl)-1,3,4-thiadiazole | sigmaaldrich.com |

| Esterification | Isoamyl acetate, Diethyl adipate | sigmaaldrich.comresearchgate.net |

Elucidation of Complex Biological Interactions

In biochemistry, this compound is known to act as a catalyst for the generation of free radicals and can influence enzymatic activity. fishersci.casigmaaldrich.com Future research aims to further unravel the intricate biological interactions of this compound.

Promising research directions include:

Enzyme Activity Modulation: It has been demonstrated that this compound can increase the activity of enzymes like xanthine (B1682287) oxidase and xanthine oxidoreductase in cultured rat cells. fishersci.casigmaaldrich.com Further studies could explore the mechanisms behind this regulation and its implications for cellular processes.

Apoenzyme Reconstitution: The compound can serve as an iron source to restore the catalytic activity of apoenzymes, such as soybean lipoxygenase. fishersci.casigmaaldrich.com This suggests its potential use in studying the structure and function of metalloenzymes.

Free Radical Generation: Its role as a catalyst in generating free radicals is of interest for studying oxidative stress and related pathological conditions. sigmaaldrich.com Understanding the specific radical species produced and their downstream effects is a key area for future investigation.

Cellular Uptake and Metabolism: Investigating how cells take up and process this compound is crucial for understanding its biological effects. This includes studying the transport mechanisms and the intracellular fate of the iron and ammonium ions.

Advanced Materials Design and Functionalization

This compound serves as a precursor or component in the synthesis of various advanced materials. chemimpex.com Future research is focused on designing and functionalizing novel materials with tailored properties.

Areas of innovation include:

Nanocomposites: There is growing interest in developing nanocomposites incorporating iron-based nanoparticles for various applications. For example, magnetic mesoporous bioactive glass nanocomposites have been fabricated for bone tissue engineering, where superparamagnetic iron oxide nanoparticles (SPIONs) are used to decorate the material. acs.org this compound could serve as a precursor for the in-situ synthesis of such magnetic nanoparticles within a polymer or ceramic matrix.

Functional Coatings: The compound's properties make it suitable for developing functional coatings. For instance, it is used in the synthesis of polyaniline nanorods integrated with magnetite nanoparticles for potential applications in anti-fouling coatings. mdpi.com

Electronic Components: this compound has been used as an etching agent in the production of electronic components. wikipedia.org Future research could explore its application in developing novel etching techniques or in the fabrication of new electronic materials.

Pigment Production: The compound is related to the production of iron oxide pigments. google.com Innovations in controlling the particle size, shape, and crystal phase of the resulting iron oxides through controlled precipitation or thermal decomposition of this compound could lead to pigments with enhanced properties.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.